molecular formula C9H16ClNO2 B1480063 2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 2090879-19-7

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1480063
CAS No.: 2090879-19-7
M. Wt: 205.68 g/mol
InChI Key: WUHCDJNGAQZGCI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H18ClN1O2C_10H_{18}ClN_1O_2. Its structure includes a chloro group and a hydroxylated piperidine ring, which are critical for its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors and enzymes in the body. The presence of the hydroxyl group allows for potential hydrogen bonding with target proteins, while the chloro substituent may enhance lipophilicity, facilitating cellular uptake.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting potential as antibacterial agents.
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by disrupting viral replication processes.
  • Cytotoxic Effects : Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results showed significant inhibition of gram-positive and gram-negative bacteria, with minimal cytotoxicity observed in human cell lines.

Antiviral Potential

In vitro studies have assessed the antiviral activity of related compounds against influenza virus. The results indicated that these compounds could reduce viral titers significantly without affecting host cell viability.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect biological activity:

Modification Effect on Activity
Hydroxyl Group AdditionIncreases binding affinity to receptors
Chloro Group SubstitutionEnhances lipophilicity and bioavailability
Ethyl Chain VariationAlters pharmacokinetics and metabolic stability

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through chemical modifications. For example, researchers have synthesized analogs with varying alkyl chain lengths and functional groups to evaluate their effect on biological potency.

Properties

IUPAC Name

2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-7-6-11(9(13)5-10)4-3-8(7)12/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHCDJNGAQZGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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